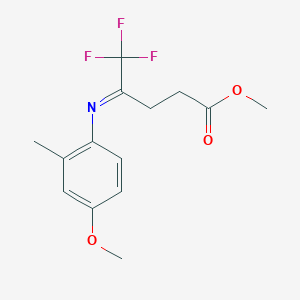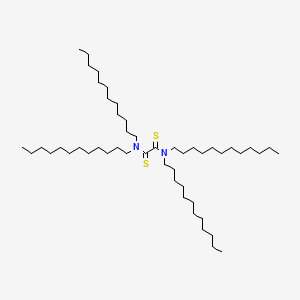
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid is a complex organic compound characterized by the presence of carboxylic acid, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable benzoic acid derivative, followed by the introduction of the fluorophenylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Carboxy-4-aminophenylthio)-3-nitrobenzoic acid.
Reduction: Formation of 2-(2-Hydroxy-4-fluorophenylthio)-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity. The carboxylic acid group can participate in hydrogen bonding, affecting the compound’s solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Carboxy-4-fluorophenylthio)-5-fluorobenzoic acid
- 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid
Uniqueness
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid is unique due to the presence of both nitro and fluorophenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C14H8FNO6S |
|---|---|
Molecular Weight |
337.28 g/mol |
IUPAC Name |
2-(2-carboxy-4-fluorophenyl)sulfanyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8FNO6S/c15-7-4-5-11(9(6-7)14(19)20)23-12-8(13(17)18)2-1-3-10(12)16(21)22/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
SULNSMMOMLGLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=C(C=C(C=C2)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)

![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)




![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)




